1-Bromo-2-methyl-4-(trifluoromethoxy)benzene 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 261951-96-6
VCID: VC20813281
InChI: InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)OC(F)(F)F)Br
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

CAS No.: 261951-96-6

Cat. No.: VC20813281

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene - 261951-96-6

Specification

CAS No. 261951-96-6
Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
IUPAC Name 1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Standard InChI Key ZKABPUGKDKWJIP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(F)(F)F)Br
Canonical SMILES CC1=C(C=CC(=C1)OC(F)(F)F)Br

Introduction

Structural Characteristics and Properties

Chemical Identity

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a substituted benzene compound with the molecular formula C8H6BrF3O. The compound is registered with CAS number 261951-96-6, serving as its unique chemical identifier in research databases and chemical registries. The systematic naming follows the IUPAC nomenclature rules, identifying each functional group and its position on the aromatic ring.

Physical Properties

The compound exhibits distinct physical properties that determine its behavior in various chemical environments and applications. Key physical characteristics are summarized in the table below:

PropertyValue
Molecular Weight255.04 g/mol
Physical StateLiquid at room temperature
Boiling Point197.9°C
Density1.571 g/cm³
AppearanceClear to pale yellow liquid
SolubilitySoluble in most organic solvents; insoluble in water

These physical properties significantly influence the compound's handling requirements, purification methods, and application potential in various synthetic processes.

Structural Features

The molecular structure of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene comprises a benzene ring with three distinct functional groups:

  • A bromine atom at position 1

  • A methyl group at position 2

  • A trifluoromethoxy group (-OCF3) at position 4

This specific arrangement creates unique electronic and steric effects that influence the compound's reactivity. The trifluoromethoxy group acts as a powerful electron-withdrawing substituent, while the methyl group contributes electron-donating properties. The bromine atom serves as a reactive site for various transformations, particularly in coupling reactions.

Synthetic Methodologies

Laboratory Synthesis Approaches

The synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene typically employs selective bromination of 2-methyl-4-(trifluoromethoxy)benzene. This process generally requires controlled reaction conditions to ensure proper regioselectivity. The bromination reaction can be conducted using various brominating agents, with the most common being elemental bromine in combination with a suitable catalyst.

A typical laboratory synthesis procedure involves:

  • Dissolving 2-methyl-4-(trifluoromethoxy)benzene in an appropriate solvent, such as dichloromethane

  • Adding a catalyst, commonly iron(III) bromide

  • Slowly introducing the brominating agent at controlled temperatures

  • Monitoring the reaction progress through analytical techniques

  • Purification through distillation or crystallization methods

Industrial Production Considerations

For larger-scale production, modifications to the laboratory procedures are necessary to accommodate safety concerns, waste management, and efficiency considerations. Industrial production may involve continuous flow systems rather than batch processes, specialized mixing techniques, and more robust purification methods.

Chemical Reactivity Profiles

General Reactivity

The chemical behavior of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is heavily influenced by its functional groups. The bromine atom serves as an excellent leaving group, making the compound valuable in various coupling reactions. The trifluoromethoxy group imparts significant electron-withdrawing effects, activating certain positions on the ring for nucleophilic attack, while the methyl group introduces steric effects that can influence reaction selectivity.

Substitution Reactions

The compound readily participates in nucleophilic aromatic substitution reactions, particularly when strong nucleophiles such as amines, thiols, or alkoxides are employed. These reactions typically require specific conditions depending on the nucleophile strength and desired product.

Cross-Coupling Reactions

Of particular importance are transition metal-catalyzed cross-coupling reactions, where 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene serves as an effective coupling partner. These reactions include:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Heck reactions with alkenes

  • Negishi coupling with organozinc compounds

  • Stille coupling with organostannanes

These coupling reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures .

Metallation Reactions

The compound can undergo metallation reactions, particularly halogen-metal exchange with strong organolithium reagents such as n-butyllithium. The resulting organolithium intermediate can be quenched with various electrophiles to introduce diverse functional groups at the position originally occupied by bromine.

Applications in Research and Industry

Pharmaceutical Intermediates

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene serves as a valuable building block in the synthesis of pharmaceutical compounds. The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability of drug candidates.

Materials Science Applications

The compound finds applications in materials science, particularly in the development of specialty polymers, liquid crystals, and electronic materials. The fluorine-containing moiety contributes unique properties including thermal stability, chemical resistance, and interesting optical characteristics.

Synthetic Methodology Development

Researchers utilize 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene as a model substrate for developing new synthetic methodologies. Its distinct electronic and steric profile makes it suitable for investigating reaction mechanisms, catalyst performance, and conditions optimization in various transformation types .

Analytical Characterization

Spectroscopic Identification

The compound exhibits characteristic spectroscopic features that facilitate its identification and purity assessment. Notable spectroscopic properties include:

NMR Spectroscopy

The 1H NMR spectrum typically shows a characteristic pattern reflecting the substitution pattern on the aromatic ring. The methyl group appears as a singlet at approximately 2.2-2.4 ppm, while the aromatic protons display a complex splitting pattern dependent on their specific positions relative to the substituents.

Mass Spectrometry

Mass spectrometric analysis reveals a characteristic isotope pattern due to the presence of bromine, which exists as two naturally occurring isotopes (79Br and 81Br) in nearly equal abundance. This creates a distinctive M and M+2 peak pattern in the mass spectrum, with both peaks having similar intensities.

Infrared Spectroscopy

IR spectroscopy shows characteristic bands associated with the trifluoromethoxy group, typically appearing in the 1100-1300 cm-1 region for C-F stretching and C-O-C asymmetric stretching.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment and separation. The compound typically exhibits good peak shape and resolution under appropriate chromatographic conditions.

Structure-Activity Relationships

Electronic Effects

The trifluoromethoxy group in 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene introduces significant electronic effects that influence reactivity. Compared to similar compounds with different substituents, the trifluoromethoxy group:

  • Increases the acidity of nearby protons

  • Enhances the leaving group ability of the bromine

  • Alters the electronic distribution across the aromatic system

Comparison with Related Compounds

The properties and reactivity of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene can be contrasted with structurally similar compounds, such as 1-Bromo-2-methyl-4-(trifluoromethyl)benzene. While these compounds appear similar, the presence of an oxygen atom in the trifluoromethoxy group (versus the direct C-CF3 bond in the trifluoromethyl compound) significantly alters electronic properties, bond angles, and reactivity profiles .

The table below compares key features of these related compounds:

Feature1-Bromo-2-methyl-4-(trifluoromethoxy)benzene1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Molecular FormulaC8H6BrF3OC8H6BrF3
Molecular Weight255.04 g/mol239.04 g/mol
Boiling Point197.9°C~199.4°C
Electron-withdrawing EffectModerateStronger
Bond Angle at Position 4Bent (C-O-C linkage)Linear (C-C bond)
Predicted m/z [M+H]+Not available in search results238.96778

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